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N-Phenylpyridin-2(1H)-one

Cat. No.: B017830
CAS No.: 13131-02-7
M. Wt: 171.19 g/mol
InChI Key: HQWNTNFZAGSJAX-UHFFFAOYSA-N
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Description

Significance of the Pyridin-2(1H)-one Scaffold in Contemporary Organic Chemistry

The pyridin-2(1H)-one moiety is a privileged scaffold in organic and medicinal chemistry. frontiersin.orgnih.gov This six-membered nitrogen-containing heterocycle is a common feature in numerous natural products and synthetically developed molecules with a wide array of biological activities. nih.govresearchgate.net Its significance stems from several key characteristics:

Versatile Pharmacophore: The pyridinone ring can act as a bioisostere for various functional groups like amides, phenols, and other heterocyclic systems, allowing for the fine-tuning of a molecule's physicochemical properties. frontiersin.orgnih.gov

Synthetic Accessibility: A multitude of synthetic routes have been established for the construction of the pyridinone core, including cyclization reactions, transition metal-catalyzed cross-couplings, and modifications of existing pyridine (B92270) rings. frontiersin.orgnih.goviipseries.org This allows for the creation of diverse libraries of derivatives for screening and development.

Hydrogen Bonding Capability: The presence of the amide-like functionality within the ring system enables it to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets such as enzymes. frontiersin.orgnih.gov

Broad Biological Activities: Compounds containing the pyridin-2(1H)-one scaffold have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory properties, making it a focal point in drug discovery. frontiersin.orgnih.govresearchgate.net

The structural rigidity and electronic nature of the pyridin-2(1H)-one scaffold provide a robust framework for the design of new functional molecules. Its ability to be readily functionalized at various positions on the ring allows chemists to systematically explore structure-activity relationships (SAR). frontiersin.orgnih.gov

Evolution of Research on N-Phenylpyridin-2(1H)-one and its Derivatives

Research on this compound and its derivatives has evolved from initial studies focusing on its synthesis and basic characterization to more complex investigations into its potential in advanced applications.

Initially, interest in the compound was linked to its role as a metabolite. pharmaffiliates.com However, contemporary research has significantly broadened in scope. Synthetic chemists have developed various methods to create derivatives, often through transition metal-catalyzed reactions, to build libraries of related compounds for further study. iipseries.orgresearchgate.net For example, methods for the C-H arylation of 2-pyridones have been developed to synthesize 6-phenylpyridin-2(1H)-ones. researchgate.net

A significant area of modern research is in materials science, particularly in the field of organic light-emitting diodes (OLEDs). Derivatives of this compound have been designed as efficient emitters exhibiting thermally activated delayed fluorescence (TADF). diva-portal.org By attaching different electron-donating groups to the phenyl ring, researchers can tune the photophysical properties of these molecules to achieve emission in different colors, such as sky-blue. diva-portal.org

In medicinal chemistry, the this compound scaffold is being explored for applications beyond its connection to pirfenidone (B1678446). Researchers have synthesized and evaluated a range of derivatives for various potential therapeutic activities. For instance, a series of 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one analogs were synthesized and evaluated for their inhibitory activity against HBV-DNA replication. frontiersin.orgnih.gov This research highlighted that N-aryl derivatives showed more promising activity than their N-alkyl counterparts. frontiersin.orgnih.gov Other studies have focused on creating derivatives with different substituents on the phenyl ring or the pyridone core to explore their potential as inhibitors of specific signaling pathways, such as the c-Jun N-terminal kinases (JNKs) pathway, which is relevant in cancer research. rjptonline.org

The evolution of research demonstrates a clear trajectory from fundamental characterization to targeted design and application-driven synthesis, highlighting the scaffold's versatility.

Scope and Focus of the Research Outline

This article focuses exclusively on the chemical and scientific aspects of this compound and its related structures within the context of advanced chemical research. The primary objective is to detail the significance of the foundational pyridin-2(1H)-one scaffold, trace the evolution of research concerning the N-phenyl substituted variant, and present specific, data-supported research findings. The content is strictly limited to chemical synthesis, structural properties, and applications in fields such as materials science and medicinal chemistry research. This outline intentionally excludes any discussion of clinical applications, dosage, administration, or safety profiles to maintain a clear focus on the compound's chemistry.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 13131-02-7 pharmaffiliates.comalentris.orgnih.govambeed.com
Molecular Formula C₁₁H₉NO pharmaffiliates.comalentris.orgnih.govambeed.com
Molecular Weight 171.19 g/mol nih.gov
IUPAC Name 1-phenylpyridin-2-one nih.gov
SMILES C1=CC=C(C=C1)N2C=CC=CC2=O nih.gov

Table 2: Selected Research on Derivatives of this compound

Derivative Name Research Focus Key Finding Source
1-(4-(9H-carbazol-9-yl)phenyl)pyridin-2(1H)-one (PyPhCz) Materials Science (OLEDs) Exhibits Thermally Activated Delayed Fluorescence (TADF), potential for use in sky-blue and white OLEDs. diva-portal.org
5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one Medicinal Chemistry (Antiviral Research) Screened as a modest inhibitor of Hepatitis B Virus (HBV) DNA replication. frontiersin.orgnih.gov
N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide Medicinal Chemistry (Cancer Research) Identified as a promising lead scaffold for inhibiting the JNK signaling pathway. rjptonline.org
3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one Synthetic Chemistry Used as a precursor for synthesizing various alkyloxyiminoacetyl derivatives. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO B017830 N-Phenylpyridin-2(1H)-one CAS No. 13131-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWNTNFZAGSJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344682
Record name N-Phenyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13131-02-7
Record name N-Phenyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Phenylpyridin 2 1h One and Its Derivatives

Ring-Forming Cyclization Strategies for the Pyridin-2(1H)-one Nucleus

The formation of the pyridin-2(1H)-one nucleus is central to the synthesis of these compounds. Cyclization reactions are the cornerstone of these synthetic pathways, involving the formation of the six-membered heterocyclic ring from various acyclic precursors.

Multi-component reactions (MCRs) are highly efficient methods for synthesizing complex molecules like pyridin-2(1H)-ones in a single step from three or more starting materials. mdpi.com This approach is valued for its atom economy, operational simplicity, and ability to generate diverse molecular libraries. researchgate.netresearchgate.net MCRs avoid the need for isolating intermediates, thereby saving solvents, reagents, and time. mdpi.com

A classic and widely used method for constructing the pyridin-2(1H)-one ring is the condensation of 1,3-dicarbonyl compounds with active methylene (B1212753) nitriles, such as cyanoacetamide. researchgate.netresearchgate.net This approach, often referred to as the Guareschi-Thorpe condensation, is versatile for producing a wide array of substituted 2-pyridones. researchgate.net The reaction mechanism is intricate, involving a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. researchgate.netresearchgate.net The process can be catalyzed by a base like triethylamine (B128534) and performed in solvents such as ethanol (B145695) and water. researchgate.net

For instance, the reaction of various 1,3-dicarbonyls with malononitrile (B47326) under basic conditions provides a straightforward route to 3-cyano-2-pyridinone derivatives in good to excellent yields. researchgate.net The versatility of this method is demonstrated by its application to different symmetrical and unsymmetrical 1,3-dicarbonyl compounds. researchgate.netgoogle.com

Table 1: Synthesis of 2-Pyridone Derivatives via Condensation with 1,3-Dicarbonyls

1,3-Dicarbonyl Compound Reagent Catalyst/Conditions Product Yield Reference
Acetylacetone Malononitrile Triethylamine, EtOH/H2O, reflux 3-Cyano-4,6-dimethyl-2-pyridinone Good researchgate.net
Dibenzoylmethane Malononitrile Triethylamine, EtOH/H2O, reflux 3-Cyano-4,6-diphenyl-2-pyridinone Good researchgate.net
Ethyl acetoacetate Malononitrile Triethylamine, EtOH/H2O, reflux 3-Cyano-4-methyl-6-hydroxy-2-pyridinone Excellent researchgate.net

This table is generated based on findings from the indicated sources.

Chalcones, which are 1,3-diaryl-2-propen-1-ones, serve as valuable precursors for the synthesis of 4,6-diarylated pyridin-2(1H)-ones. rsc.orgresearchgate.net These syntheses can be performed as one-pot, metal- and base-free domino reactions, yielding the products in good to excellent yields. rsc.org The proposed mechanism for this transformation involves a sequence of Michael addition, amination, subsequent intramolecular amidation, and finally dehydronitrosation. rsc.orgresearchgate.net Chalcones are typically synthesized through a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025). mdpi.comlp.edu.ua

This methodology allows for the introduction of various aryl and heteryl groups at the 4- and 6-positions of the pyridinone ring, demonstrating its wide applicability. rsc.org

Tandem or domino reactions provide an elegant and efficient pathway to highly functionalized pyridin-2(1H)-one scaffolds by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. researchgate.net A common tandem process involves an initial Knoevenagel condensation, followed by a Michael addition, and subsequent intramolecular cyclization and aromatization. researchgate.netmdpi.com

For example, a three-component reaction of an aldehyde, an N-alkyl-2-cyanoacetamide, and malononitrile in the presence of a base like potassium carbonate can produce highly substituted 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. mdpi.com Similarly, reacting 4-oxo-4H-chromene-3-carbaldehydes with 1,3-diketoesters and anilines proceeds through a domino Knoevenagel condensation/Michael addition/ring opening/ring closure sequence to yield diverse 2-pyridone derivatives. researchgate.net These tandem strategies are valuable for their efficiency and ability to construct complex heterocyclic systems from simple starting materials. researchgate.netnih.gov

Reactions Involving Chalcones and Related α,β-Unsaturated Systems

One-Pot Synthesis Protocols

One-pot syntheses have become a cornerstone of modern organic chemistry for their efficiency, resource conservation, and procedural simplicity. core.ac.uk Many of the multi-component and tandem reactions used for pyridin-2(1H)-one synthesis are performed as one-pot procedures. mdpi.comrsc.orgmdpi.com

A notable example is the four-component, one-pot synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. This reaction utilizes a ketone, malononitrile, ethyl cyanoacetate (B8463686), and hydrazine (B178648) hydrate, often promoted by ultrasound irradiation, leading to excellent yields and short reaction times. mdpi.comresearchgate.net The proposed mechanism for this transformation involves a Knoevenagel condensation between the ketone and malononitrile, condensation of ethyl cyanoacetate with hydrazine, followed by a Michael addition and intramolecular cyclization. mdpi.com

Table 2: Optimization of a Four-Component One-Pot Synthesis

Entry Catalyst Solvent Conditions Time (min) Yield (%) Reference
1 None EtOH Ultrasound 600 Trace mdpi.com
2 Piperidine EtOH Stirring, RT 360 52 mdpi.com
3 Piperidine H2O Ultrasound 40 85 mdpi.com
4 Piperidine EtOH Ultrasound 30 95 mdpi.com

This table summarizes the optimization of reaction conditions for the synthesis of 1,6-diamino-4-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile from acetone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate, based on data from the cited source.

Catalyst-Free and Environmentally Benign Synthetic Routes

The development of environmentally friendly synthetic methods is a primary goal in contemporary chemistry. For pyridin-2(1H)-one synthesis, this has led to catalyst-free and solvent-free protocols, as well as the use of greener technologies. tandfonline.comtandfonline.com

An eco-friendly, thermal, multicomponent domino reaction has been developed for the synthesis of diverse and functionalized 2-pyridone derivatives under catalyst- and solvent-free conditions. rsc.org This reaction between 4-oxo-4H-chromene-3-carbaldehydes, 1,3-diketoesters, and anilines or primary aliphatic amines proceeds in good yields. rsc.org Another approach involves the condensation of malonyl dichloride with 1,3-diketones followed by a reaction with ammonia, also under solvent- and catalyst-free conditions. tandfonline.com

Furthermore, ultrasound irradiation has been employed as an environmentally benign technique to promote the synthesis of pyridin-2(1H)-one derivatives, offering advantages like shorter reaction times and excellent yields. mdpi.comresearchgate.net The use of reusable and non-toxic catalysts, such as phosphotungstic acid (HPW), also contributes to greener synthetic pathways. beilstein-journals.org Solvent-free reactions, for instance, the three-component reaction of aromatic aldehydes, heteroaryl amines, and phenols at elevated temperatures, offer an easy work-up and align with the principles of green chemistry. nih.gov

N-Arylation Strategies for N-Phenylpyridin-2(1H)-one

The direct introduction of an aryl group onto the nitrogen atom of the pyridin-2(1H)-one ring is a primary strategy for synthesizing this compound. These methods can be broadly categorized into transition-metal-catalyzed and metal-free approaches.

Transition-Metal-Catalyzed N-Arylation Reactions

Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of the C-N bond between the pyridin-2(1H)-one nitrogen and an aryl group.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. While traditionally used for amines, it has been adapted for the N-arylation of amides and lactams, including pyridin-2(1H)-ones. Recent studies have demonstrated the use of this reaction for the enantioselective synthesis of atropisomers by constructing a C-N chiral axis. snnu.edu.cn The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with the NH group of pyridin-2(1H)-one.

An efficient copper-catalyzed N-arylation of pyridin-2-ones with aryl and heterocyclic halides has been developed based on the Buchwald protocol. researchgate.net This method demonstrates the versatility of adapting palladium-catalyzed conditions to copper catalysis for these transformations. researchgate.net

Beyond the classical Buchwald-Hartwig conditions, various other palladium-catalyzed methods have been developed for the synthesis and functionalization of N-aryl pyridin-2-ones. One-pot rearrangement and arylation of 2-allyloxypyridine (B1265830) using a palladium catalyst provides a route to N-substituted 2-pyridones. acs.orgnih.gov The combination of Pd[P(t-Bu)3]2 and Ag2CO3 was found to be optimal for this transformation. acs.org

Furthermore, palladium-catalyzed oxidative olefination and arylation of N-protected 2-pyridones have been achieved, demonstrating substrate-controlled selectivity. snnu.edu.cnrsc.org For simple N-protected pyridones, olefination occurs selectively at the 5-position. snnu.edu.cnrsc.org However, introducing substituents at the 4- or 6-position can direct the reaction to the 3-position. snnu.edu.cn Oxidative arylation with polyfluorobenzenes follows a similar selectivity pattern. snnu.edu.cn

A direct arylation protocol for the intramolecular coupling of 2-pyridones has also been reported, allowing for the synthesis of C5-cyclised products. whiterose.ac.uk This palladium-catalyzed reaction retains a chloro-substituent at the C-3 position, which can be used for further derivatization. whiterose.ac.uk

Catalyst SystemReactantsProduct TypeKey Features
Pd[P(t-Bu)3]2 / Ag2CO32-Allyloxypyridine, Aryl IodideN-Substituted 2-PyridoneOne-pot rearrangement/arylation. acs.orgnih.gov
Pd(OAc)2N-Protected 2-Pyridone, Olefin/Polyfluorobenzene5- or 3-Aryl/Olefin PyridoneSubstrate-controlled C-H activation. snnu.edu.cnrsc.org
Pd(OAc)2 / TBAB / KOAcHalogenated 2-PyridoneC5-Cyclised 2-PyridoneIntramolecular direct arylation. whiterose.ac.uk
Buchwald-Hartwig Coupling and Related Carbon-Nitrogen Bond Formations

Metal-Free N-Arylation Methods

To circumvent the use of transition metals, metal-free N-arylation methods have been developed. These reactions often utilize hypervalent iodine reagents or organobismuth compounds.

An efficient, metal-free method for the N-arylation of pyridin-2(1H)-ones and related lactams has been established using tri- or tetra-aryl organobismuth(V) reagents. oup.comoup.com This ligand-coupling reaction proceeds under mild and copper-free conditions, providing access to sterically hindered products that are challenging to synthesize via traditional copper-catalyzed Ullmann reactions. oup.com For instance, the use of (p-MeO-C6H4)3BiCl2 resulted in regioselective N-arylation with an 81% yield. oup.com

Diaryliodonium salts have also emerged as effective arylating agents for pyridin-2(1H)-ones under metal-free conditions. nih.govrsc.orgscispace.comresearchgate.net The selectivity between N- and O-arylation can be controlled by the choice of base and solvent. nih.govrsc.orgscispace.comresearchgate.net For example, using N,N-diethylaniline in fluorobenzene (B45895) leads to highly selective N-arylation, while employing quinoline (B57606) in chlorobenzene (B131634) favors O-arylation. nih.govresearchgate.net This method is applicable to a variety of substituted pyridin-2-ones and diaryliodonium salts. nih.govresearchgate.net

ReagentBase/Solvent SystemProductSelectivity
Triarylbismuth Dichloridet-BuOK / THFN-Aryl Pyridin-2-oneHigh N-selectivity. oup.com
Diaryliodonium SaltN,N-Diethylaniline / FluorobenzeneN-Aryl Pyridin-2-oneHigh N-selectivity (>20:1). nih.govresearchgate.netnih.gov
Diaryliodonium SaltQuinoline / ChlorobenzeneO-Aryl 2-Hydroxypyridine (B17775)High O-selectivity. nih.govresearchgate.net

Functionalization of Pre-formed Pyridin-2(1H)-one Systems

Once the this compound core is synthesized, further functionalization can be achieved. Electrophilic aromatic substitution on the pendant phenyl ring is a common strategy to introduce additional substituents.

Electrophilic Aromatic Substitution on the Phenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. dalalinstitute.com The mechanism generally involves the attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iq The substituents already present on the aromatic ring influence the rate and regioselectivity of the reaction. leah4sci.com

In the context of this compound, the pyridinone moiety acts as a substituent on the phenyl ring. Its electronic properties will direct incoming electrophiles to specific positions (ortho, meta, or para). For instance, the synthesis of novel pirfenidone (B1678446) derivatives often involves electrophilic substitution on the phenyl ring of 1-phenylpyridin-2(1H)-one to introduce various functional groups. nih.gov The synthesis of 3-bromo-1-phenylpyridin-2(1H)-one is typically achieved through the bromination of 1-phenylpyridin-2(1H)-one using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

While specific, detailed studies on the comprehensive electrophilic substitution patterns of the N-phenyl group in this compound are not extensively detailed in the provided search results, the general principles of EAS apply. dalalinstitute.comuomustansiriyah.edu.iqleah4sci.com The pyridinone ring's electronic influence would need to be considered to predict the outcome of reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the phenyl group.

Regioselective Bromination Strategies

Regioselective bromination is a crucial transformation for introducing a bromine atom at a specific position on the this compound scaffold, which can then serve as a handle for further functionalization.

Direct electrophilic aromatic bromination of the phenyl ring is a common approach. The regioselectivity of this reaction is highly dependent on the directing effects of the pyridin-2-one moiety and any other substituents present on the phenyl ring. For instance, direct bromination of 1-phenylpyridin-2(1H)-one can be achieved to install a bromine atom at the para position of the phenyl ring. The use of N-Bromosuccinimide (NBS) in conjunction with a phase-transfer catalyst like tetra-n-butylammonium tetraphenylborate (B1193919) in dichloromethane (B109758) has been shown to be effective for this transformation, yielding the desired product in high yields (85–90%). Other brominating agents such as dibromohydantoin have also been utilized.

The choice of solvent and reaction conditions is critical to control the selectivity and prevent over-bromination. Studies on the regioselective bromination of activated pyridines have shown that the reactivity and selectivity are influenced by the nature and position of substituents on the pyridine (B92270) ring. researchgate.net For example, in pyrrolo[1,2-a]quinoxalines, tetrabutylammonium (B224687) tribromide (TBATB) has been used for mild and selective C3-bromination. nih.govrsc.org

Table 1: Comparison of Brominating Agents for 1-Phenylpyridin-2(1H)-one
Brominating AgentCatalystSolventYield (%)Reference
N-BromosuccinimideTBATPBCH₂Cl₂90
DibromohydantoinTBATPBCH₃CN87
Br₂FeCl₃CH₂Cl₂65
Directing Group Effects in Electrophilic Functionalization

The pyridin-2-one ring itself acts as a directing group in electrophilic functionalization reactions. The nitrogen atom and the carbonyl group influence the electron density of both the pyridinone and the attached phenyl ring, thereby directing incoming electrophiles to specific positions. The nitrogen atom of the pyridine ring can coordinate to a metal catalyst, directing functionalization to the ortho position of the phenyl ring. rsc.orgrsc.org

The electronic nature of substituents on either ring can significantly impact the regioselectivity of these reactions. Electron-donating groups on the phenyl ring can enhance its reactivity towards electrophiles. For example, a methoxy (B1213986) group on the phenyl ring increases its electron density. In the context of C-H activation, the pyridine nitrogen is a well-established directing group for ortho-C-H functionalization of the phenyl ring in N-phenylpyridine derivatives. rsc.orgnih.gov This directing effect has been exploited in various metal-catalyzed reactions.

Nucleophilic Aromatic Substitution on Substituted Phenyl Rings

Nucleophilic aromatic substitution (SNAr) provides a pathway to synthesize this compound derivatives by reacting a substituted phenyl halide with a pyridin-2-one nucleophile. wikipedia.org This reaction typically requires an activated aryl halide, where an electron-withdrawing group is positioned ortho or para to the leaving group. wikipedia.org

The reaction of 2-pyridinone with an activated aryl halide, such as 4-bromo-1-chlorobenzene, can afford the corresponding this compound derivative. The efficiency of this reaction is influenced by factors such as the nature of the leaving group, the solvent, and the base used. For instance, heating 4-bromo-1-chlorobenzene with 2-pyridinone in dimethylformamide (DMF) in the presence of cesium carbonate can yield the desired product. It has been noted that SNAr reactions on pyridine and related heterocycles often proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov The regioselectivity of nucleophilic attack on the pyridine ring itself favors the 2- and 4-positions due to the stabilization of the anionic intermediate by the nitrogen atom. stackexchange.com

Table 2: Variants of Nucleophilic Aromatic Substitution
SubstrateBaseSolventYield (%)Reference
4-Bromo-1-chlorobenzeneCs₂CO₃DMF60
4-Bromo-1-fluorobenzeneK₂CO₃DMSO50
4-Bromo-1-iodobenzeneNaHTHF65

C-H Activation Strategies

C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of this compound derivatives. researchgate.net This approach allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds.

Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has been extensively used for the direct arylation of N-phenylpyridin-2(1H)-ones. rsc.orgnih.govacs.orgnih.gov The pyridine nitrogen atom often serves as a directing group, facilitating the ortho-C-H activation of the phenyl ring to form a metallacyclic intermediate. rsc.orgrsc.org This intermediate can then react with an arylating agent, such as an arylboronic acid or an aryliodide, to form the C-C bond. nih.govnih.gov

For example, palladium(II) acetate (B1210297) has been used to catalyze the direct ortho-arylation of N-phenylpyridin-2-amines with potassium aryltrifluoroborates. acs.org The reaction conditions, including the choice of oxidant and solvent, are crucial for achieving high yields. acs.org Ruthenium complexes have also been employed for the direct arylation of 2-phenylpyridine (B120327) with aryl chlorides in water, highlighting a more environmentally friendly approach. mdpi.com

Direct arylation methods, a subset of C-H activation, focus on the coupling of two unactivated C-H bonds or a C-H bond with a C-X bond (where X is a halide or triflate). These methods offer a more streamlined approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

Visible-light-promoted photoredox catalysis has been developed for the direct C3-arylation of 2-pyridones using diaryliodonium triflates as the aryl source. clockss.org This method proceeds under mild conditions at ambient temperature. clockss.org Palladium-catalyzed direct arylation of N-(2-pyridyl) substituted anilines has also been reported, where the pyridine nitrogen directs the arylation to the ortho position of the aniline (B41778) ring. nih.gov

Transition-Metal-Catalyzed C-H Arylation

Derivatization of Side Chains and Substituents

Once the core this compound scaffold is constructed, further derivatization of existing side chains and substituents can be performed to generate a library of analogues. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

For example, if the phenyl ring is substituted with a formyl group, this can be converted into various other functional groups. nih.gov Hydrazone derivatives can be synthesized by reacting the aldehyde with hydrazines. nih.gov Similarly, other functional groups on either the phenyl or pyridinone ring can be chemically modified. For instance, a hydroxyl group on the pyridinone ring can be alkylated. researchgate.net An acetyl group can be transformed into an oxime, which can then be further alkylated. researchgate.net These derivatizations allow for the fine-tuning of the molecule's properties for specific applications.

Reactions at Carbonyl and Amino Functionalities

The this compound scaffold possesses two key reactive sites for further functionalization: the exocyclic carbonyl group (C=O) and the endocyclic amino group (N-Ph). The lone pair of electrons on the nitrogen atom and the pi-system of the pyridone ring are in conjugation with the carbonyl group, resulting in an ambident nucleophilic character. This allows for selective reactions at either the nitrogen or the oxygen atom, depending on the reaction conditions, electrophiles, and the presence of substituents on the pyridone or phenyl ring.

The inherent reactivity of 2-pyridones allows them to react with electrophiles at either the nitrogen or the oxygen atom. researchgate.net This dual reactivity leads to the formation of N-alkyl-2-pyridones or 2-alkoxypyridines, respectively. The regioselectivity of this process is influenced by several factors, including the nature of the electrophile, the base employed for deprotonation, and the solvent. researchgate.net

Reactions at the Carbonyl Oxygen (O-Alkylation)

While N-alkylation is often the more common pathway, O-alkylation to form 2-alkoxypyridine derivatives can be achieved. The oxygen atom of the carbonyl group can act as a nucleophile, particularly when a hard electrophile is used or under specific catalytic conditions.

One example of a reaction involving the carbonyl oxygen is the formation of pyridinium (B92312) salts. Treatment of N-aryl-2-pyridones with Meerwein's salt (Et₃O⁺BF₄⁻) results in O-ethylation, yielding the corresponding pyridinium tetrafluoroborate (B81430) salt. For instance, an axially chiral N-aryl pyridone was converted to its pyridinium salt in 91% yield with only a minor loss of enantiomeric excess, demonstrating a stereoretentive synthesis pathway. rsc.org

The competition between N- and O-alkylation has been studied under Mitsunobu conditions. It was discovered that the substitution pattern on the pyridone ring significantly influences the ratio of N- versus O-alkylation products. researchgate.net

ReactantReagentProduct TypeYieldReference
Axially chiral N-aryl-2-pyridoneEt₃O⁺BF₄⁻Pyridinium tetrafluoroborate salt91% rsc.org

Reactions at the Amino Nitrogen (N-Alkylation and N-Arylation)

The nitrogen atom in this compound is part of an amide functionality, and its lone pair is delocalized into the aromatic ring and the carbonyl group. Despite this delocalization, it remains a site for various electrophilic substitution reactions, including alkylation and acylation.

N-Alkylation: The deprotonated pyridone acts as a potent nucleophile. The reaction with alkylating agents like alkyl halides or alkyl sulfonates under basic conditions is a conventional method for synthesizing N-alkyl-2-pyridones. researchgate.net For example, the reaction of N-aryl pyridones with benzyl (B1604629) iodide in the presence of a phase-transfer catalyst can yield N-benzylated products in good yields. rsc.org The efficiency of these reactions, however, can be sensitive to steric hindrance, with substitution at the 3-position of the pyridone ring being poorly tolerated. rsc.org

N-Arylation: The introduction of a second aryl group at the nitrogen atom is a key transformation. Copper-catalyzed N-arylation of 2-pyridones using diaryliodonium salts proceeds efficiently at room temperature. organic-chemistry.org Similarly, CuI-catalyzed coupling with aryl iodides provides a mild and highly chemoselective method for N-arylation over O-arylation. organic-chemistry.org Rhodium(II) catalysts have also been employed for the N-arylation of 2-pyridone derivatives with diazonaphthoquinone as the coupling partner, proceeding through a proposed nitrogen atom insertion and subsequent rearrangement. acs.orgacs.org

Starting MaterialReagentCatalystProductYieldReference
N-Aryl pyridonesBenzyl iodidePhase-transfer catalystN-Benzylated pyridonesGood rsc.org
2-PyridonesDiaryliodonium saltsCu catalystN-Arylpyridine-2-onesVery good organic-chemistry.org
Tetrabutylammonium pyridin-2-olatesAryl iodidesCuIN-Aryl pyridine-2-onesHigh organic-chemistry.org
2-Oxypyridine derivativesDiazonaphthoquinoneRh₂(Oct)₄N-Arylated 2-pyridoneGood acs.org
3-Amino-6-methyl-4-phenylpyridin-2(1H)-oneAcyl halides-N-Acylated derivatives- researchgate.net

Reactions involving Amino Derivatives: Further functionalization can be achieved on derivatives containing other reactive groups. For instance, 3-amino-6-methyl-4-phenylpyridin-2(1H)-one can undergo reaction with benzaldehyde to form an azomethine (Schiff base) or with acyl halides to yield N-acylated derivatives. researchgate.net

Reaction Mechanisms and Kinetic Studies

Mechanistic Investigations of Pyridin-2(1H)-one Formation

The formation of the N-phenylpyridin-2(1H)-one scaffold can be achieved through various synthetic strategies, each with distinct mechanistic features. Investigations into these mechanisms, particularly in multi-component and metal-mediated reactions, are crucial for optimizing reaction conditions and expanding the substrate scope.

Role of Intermediates in Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like this compound from simple precursors in a single step. The mechanisms of these reactions are often characterized by the formation of key reactive intermediates.

One notable intermediate in the synthesis of functionalized pyridin-2(1H)-ones is a zwitterionic species . For instance, in a three-component reaction, the addition of an isocyanide to dimethyl acetylenedicarboxylate (B1228247) (DMAD) generates a reactive zwitterionic intermediate. This intermediate can then be trapped by N-arylidene-2-cyanoacetohydrazides to yield highly substituted pyridin-2-one derivatives. cdnsciencepub.com Another MCR involves the reaction of aldehydes, amines, dialkyl acetylenedicarboxylate, and an active methylene (B1212753) compound, which proceeds through a 1,4-dipolar intermediate. informahealthcare.com

Ketenimines have also been identified as crucial and highly reactive intermediates in the synthesis of pyridone derivatives. mdpi.comresearchgate.net N-Aryl ketenimines, in particular, can act as potent aza-dienophiles in aza-Diels-Alder reactions. Their reaction with 2,5-bis(silyloxy)furans leads to oxygenated pyridone derivatives through a highly convergent and redox-neutral pathway. mdpi.com Computational studies have shown that N-aryl ketenimines are significantly more reactive than typical imino dienophiles due to less distorted transition states. mdpi.com In copper-catalyzed MCRs, N-sulfonylketenimine intermediates can be generated from terminal alkynes and sulfonyl azides, which then undergo nucleophilic addition with amines to form a variety of heterocyclic compounds. mku.ac.kecdnsciencepub.com

Proposed Catalytic Cycles in Metal-Mediated Syntheses

Transition metal catalysis provides powerful methods for the synthesis of this compound and its derivatives, often involving intricate catalytic cycles.

Rhodium-catalyzed reactions have been developed for the N-arylation of 2-pyridones. One such method employs a Rh(II) catalyst for the reaction between 2-oxypyridine and diazonaphthoquinone. The proposed mechanism involves the formation of a quinoid carbene, followed by the insertion of the nitrogen atom of the 2-oxypyridine and a subsequent 1,6-benzoyl migratory rearrangement to yield N-arylated 2-pyridone derivatives. researchgate.netacs.org In another rhodium-catalyzed process, the annulation of N-aryl-2-aminopyridines with alkynes proceeds via C-H activation of the N-aryl group, directed by the pyridyl nitrogen, to form a six-membered rhodacycle intermediate. researchgate.net

Palladium-catalyzed reactions are also prominent. The oxidative naphthylation of 2-pyridone derivatives using diarylacetylene involves a Pd(II)-catalyzed N-H/C-H activation mechanism, which has been supported by DFT calculations. organic-chemistry.org The C3-selective arylation of 4-hydroxy-2-pyridones with arylboronic acids is proposed to proceed through C-H palladation at the C3 position, followed by transmetalation, reductive elimination, and reoxidation of the palladium catalyst. nih.gov

Copper-catalyzed N-arylation of 2-pyridones is a widely used method. A mild approach using diaryliodonium salts at room temperature is catalyzed by CuCl. The proposed mechanism suggests the formation of a reactive aryl-Cu(III) intermediate, which then undergoes reductive elimination to form the N-aryl bond. This method has been successfully applied to the synthesis of the antifibrotic drug Pirfenidone (B1678446). Another copper-catalyzed method involves the coupling of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides, which shows high chemoselectivity for N-arylation over O-arylation. researchgate.net

CatalystReactantsKey Mechanistic StepsProduct
Rh(II)2-Oxypyridine, DiazonaphthoquinoneQuinoid carbene formation, N-insertion, 1,6-benzoyl migratory rearrangementN-Aryl-2-pyridone
Pd(II)2-Pyridone, DiarylacetyleneN-H/C-H activation, Oxidative annulationN-Naphthyl-2-pyridone
CuCl2-Pyridone, Diaryliodonium saltFormation of aryl-Cu(III) intermediate, Reductive eliminationN-Aryl-2-pyridone

Reactivity Profiles of this compound Derivatives

The phenyl and pyridinone rings in this compound derivatives offer multiple sites for further functionalization through substitution, oxidation, and reduction reactions.

Substitution Reactions and Nucleophile/Electrophile Effects

The reactivity of this compound derivatives in substitution reactions is highly dependent on the nature and position of existing substituents. For example, in 3-bromo-1-phenylpyridin-2(1H)-one , the bromine atom is susceptible to nucleophilic aromatic substitution. It can be replaced by various nucleophiles, demonstrating its utility as a synthetic intermediate. wikipedia.org The reaction of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones with hydroxylamine (B1172632) hydrochloride leads to the formation of 4-hydroxy-3-[N-hydroxyethanimidoyl]-1-phenylpyridin-2(1H)-ones.

The pyridinone ring can also undergo electrophilic substitution. The bromination of 4-pyridone, a related compound, has been shown to occur on the pyridone tautomer in acidic conditions and via its conjugate anion at higher pH. cdnsciencepub.comresearchgate.netorganic-chemistry.org This suggests that the electronic nature of the pyridinone ring can be modulated by pH, influencing its reactivity towards electrophiles.

The N-phenyl group can also influence the reactivity. In metal-catalyzed reactions, the phenyl group can be involved in C-H activation processes, as seen in the synthesis of N-pyridoindoles from N-aryl-2-aminopyridines.

DerivativeReagentReaction TypeProduct
3-Bromo-1-phenylpyridin-2(1H)-oneNucleophiles (e.g., alkoxides)Nucleophilic Aromatic Substitution3-Substituted-1-phenylpyridin-2(1H)-one
3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-oneHydroxylamine hydrochlorideCondensation4-Hydroxy-3-[N-hydroxyethanimidoyl]-1-phenylpyridin-2(1H)-one
1-Phenylpyridin-2(1H)-oneN-Bromosuccinimide (NBS)Electrophilic Aromatic Substitution3-Bromo-1-phenylpyridin-2(1H)-one

Oxidation and Reduction Pathways of the Pyridinone Ring

The pyridinone ring in this compound derivatives can undergo both oxidation and reduction. Oxidation can lead to the formation of corresponding pyridine (B92270) N-oxides. wikipedia.org The electrochemical oxidation of pyridone derivatives has been studied, and it was found that the presence of a hydroxyl group at the 6-position is a key structural requirement for electrochemical activity. mdpi.com The deprotonated anionic form of these hydroxylated pyridones was found to be the most electrochemically active species. mdpi.com

Reduction of the pyridinone ring can also be achieved. For instance, the bromine atom in 3-bromo-1-phenylpyridin-2(1H)-one can be removed through reduction. wikipedia.org The electrochemical reduction of aldimines derived from 1-amino-4,6-diphenyl-2-pyridone has also been investigated.

Kinetic Analysis of Transformation Processes

Kinetic studies are essential for understanding the rates and mechanisms of the reactions involving this compound. While comprehensive kinetic data for all its transformations are not extensively available, studies on related pyridone systems provide valuable insights.

The kinetics of the bromination of 4-pyridone and its derivatives in aqueous solution have been measured over a wide pH range. cdnsciencepub.comresearchgate.netorganic-chemistry.org These studies revealed that the reaction proceeds via the pyridone tautomer at pH < 6 and through the conjugate anion at pH > 6. cdnsciencepub.comresearchgate.net The rate constants for these reactions are pH-dependent, highlighting the influence of the substrate's protonation state on reactivity. Interestingly, the dibromination of 4-pyridone is facile because the monobromo derivative is often more reactive than the parent compound due to its lower pKa value. cdnsciencepub.comresearchgate.net

Kinetic analysis of the substitution reactions of platinum(II) complexes containing N-phenylpyridine-2-carboxamide ligands with thiourea (B124793) nucleophiles has been performed. mku.ac.ke The reactions were studied under pseudo-first-order conditions, and the observed rate constants were found to be dependent on the nucleophile concentration. The reactivity of the complexes was influenced by the electronic properties of the ligands, and the data supported an associative mechanism of substitution. mku.ac.ke

Electrochemical studies have also provided kinetic information. The electrochemical oxidation of substituted 3,4-dihydro-2-pyridones was characterized by kinetic parameters, and the initial step was determined to be a two-electron process. mdpi.com

A kinetic analysis of the hydroboration of isoquinoline, a related heterocyclic system, catalyzed by a magnesium complex, indicated that the reaction rate is suppressed by increasing the concentration of the isoquinoline. This suggests a pre-equilibrium involving the dissociation of the substrate from the catalyst's coordination sphere is a key part of the catalytic cycle.

While these studies provide a framework for understanding the kinetics of reactions involving the pyridone core, more specific kinetic investigations on the transformations of this compound itself are needed for a complete picture of its reactivity.

Influence of Substituents on Reaction Pathways and Selectivity

The reactivity of this compound is significantly influenced by the nature and position of substituents on both the phenyl and pyridinone rings. These substituents can alter the electron density distribution, exert steric effects, and ultimately direct the course and selectivity of chemical reactions.

The electronic properties of substituents play a crucial role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the N-phenyl ring or the pyridinone core can modulate the nucleophilicity and electrophilicity of the molecule. For instance, in reactions involving nucleophilic attack on the pyridinone ring, the presence of an EWG, such as a nitro group, can enhance the ring's electrophilicity, making it more susceptible to attack. Conversely, EDGs would decrease its reactivity toward nucleophiles.

A pertinent example of substituent effects can be observed in transition metal-catalyzed C-H activation reactions. In a study on ruthenium-catalyzed direct arylation, the efficiency of the reaction was found to be highly dependent on the substituent at the 3-position of a pyridine directing group, a system structurally related to this compound. acs.org The bulk and electronic nature of the substituent directly impacted the reaction yield. A bulky phenyl group at the 3-position resulted in a high product yield, whereas a smaller, electron-withdrawing chlorine atom led to very low conversion. acs.org This suggests that steric hindrance and electronic factors introduced by substituents are critical in determining the success of a reaction pathway. acs.org

The following table summarizes the observed yields in the ruthenium-catalyzed arylation, demonstrating the impact of different substituents at the 3-position of a pyridine derivative.

Table 1: Influence of 3-Position Substituent on Ruthenium-Catalyzed Arylation Yield

3-Position Substituent Arylation Product Yield (%)
Phenyl 90%
Trifluoromethyl (CF₃) 78%
Chlorine (Cl) ~10%

Data sourced from a study on related 3-substituted pyridine derivatives. acs.org

Furthermore, comparing a phenyl group at the 1-position with a smaller alkyl group like methyl highlights the steric influence. The bulky phenyl group in this compound can sterically hinder approaches to the nitrogen atom and adjacent positions on the pyridinone ring compared to a less bulky methyl group. This steric shielding can affect reaction selectivity, favoring attack at less hindered positions.

Solvent Effects on Reaction Outcomes and Rates

The choice of solvent is a critical parameter in reactions involving this compound and its derivatives, capable of dramatically altering reaction rates, selectivity, and even the operative mechanism. rsc.org Solvents influence reactions by stabilizing or destabilizing reactants, transition states, and products to varying degrees. rsc.org Key solvent properties that dictate these effects include polarity, proticity (ability to donate hydrogen bonds), and the dielectric constant. chemrxiv.orgnumberanalytics.com

In the context of nucleophilic aromatic substitution (SNAr) reactions, a common pathway for pyridinone systems, solvent polarity plays a pivotal role. scirp.org These reactions typically proceed through a charged intermediate (a Meisenheimer complex). Polar solvents can stabilize this charged intermediate, thereby lowering the activation energy and accelerating the reaction rate. numberanalytics.comlibretexts.org For instance, the synthesis of 3-Bromo-1-phenylpyridin-2(1H)-one via electrophilic bromination often employs solvents like acetic acid or dichloromethane (B109758). In subsequent nucleophilic substitution reactions at the bromine position, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used.

Kinetic studies on analogous heterocyclic systems have provided detailed insights into how solvents can dictate the reaction mechanism. scirp.org For a given reaction, changing the solvent from a polar protic medium like methanol (B129727) (MeOH) to a polar aprotic one like acetonitrile (B52724) (AN), or a nonpolar one like toluene (B28343) (Tol), can shift the rate-determining step. scirp.org In polar solvents, the departure of the leaving group might be rate-limiting, whereas in nonpolar, aprotic solvents, the initial nucleophilic attack or a subsequent proton transfer step could become the slowest step, leading to base catalysis. scirp.org

The ability of a solvent to form hydrogen bonds is also crucial. Polar protic solvents, like water and alcohols, can solvate and stabilize both anions and cations effectively through hydrogen bonding. libretexts.org This can be particularly important in reactions where ions are formed or consumed. However, this same hydrogen-bonding ability can sometimes hinder reactions by strongly solvating the nucleophile, reducing its reactivity. libretexts.org In contrast, polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are excellent at solvating cations but are less effective at solvating anions, leaving nucleophiles more "bare" and reactive. numberanalytics.com This is a key reason for their frequent use in SN2 and SNAr reactions.

The effect of solvent polarity on reaction equilibrium has also been noted. In studies involving derivatives of 4-hydroxy-1-phenylpyridin-2(1H)-one, the position of an N-acylation versus O-acylation equilibrium was found to be dependent on the polarity of the solvent, in addition to temperature and the structure of the acyl group. researchgate.net

Table 2: General Solvent Effects on Common Reaction Types

Solvent Type Dielectric Constant (ε) Typical Examples Influence on Reaction Mechanisms
Polar Protic High Water, Methanol, Ethanol (B145695) Favors SN1 reactions by stabilizing carbocation intermediates and solvating leaving groups. Can slow SN2 by solvating nucleophiles. numberanalytics.comlibretexts.org
Polar Aprotic High DMSO, DMF, Acetonitrile Favors SN2 and SNAr reactions by increasing nucleophile reactivity and stabilizing charged transition states. numberanalytics.comscirp.org
Nonpolar Aprotic Low Toluene, Hexane Generally slow down reactions with charged intermediates or transition states. May favor base-catalyzed pathways in SNAr. scirp.org

This table presents general principles of solvent effects applicable to reactions involving this compound. numberanalytics.comscirp.orglibretexts.org

Structural Characterization and Analysis Methodologies

Spectroscopic Elucidation of Molecular Structures

Spectroscopy is a cornerstone in the characterization of N-Phenylpyridin-2(1H)-one, offering insights into its connectivity, functional groups, and electronic system.

NMR spectroscopy provides granular detail about the atomic environment within the molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound displays characteristic signals for both the phenyl and pyridone ring protons. The protons on the phenyl group typically appear as a multiplet in the aromatic region, while the four protons on the pyridinone ring exhibit distinct shifts and coupling patterns consistent with their electronic environment. nih.govrsc.orgchemicalbook.com For the closely related compound 2-phenylpyridine (B120327), proton signals appear between δ 7.14 and 8.66 ppm. rsc.orgchemicalbook.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is crucial for identifying all carbon atoms in the molecule. nih.gov The spectrum shows a signal for the carbonyl carbon (C=O) of the pyridone ring at a characteristic downfield shift. researchgate.net The remaining carbon signals correspond to the phenyl and pyridone rings. researchgate.netchemicalbook.com For the analogous 2-phenylpyridine, carbon signals are observed at δ 120.6, 122.1, 126.9, 128.7, 128.9, 136.7, 139.4, 149.6, and 157.4 ppm. rsc.org

2D NMR Spectroscopy : While specific 2D NMR data for this compound is not detailed in the provided results, techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be standard practice for unambiguous assignment of proton and carbon signals. COSY spectra would confirm the coupling relationships between adjacent protons on each ring, while HMQC would correlate each proton with its directly attached carbon atom.

¹⁵N NMR Spectroscopy : ¹⁵N NMR spectroscopy, though less common, would provide direct information about the electronic environment of the nitrogen atom. This would be valuable for understanding the degree of delocalization of the nitrogen lone pair into the pyridone and phenyl ring systems.

Table 1: Predicted NMR Data for this compound This table is a representation of expected values based on general principles and data from related structures.

NucleusExpected Chemical Shift (ppm)Notes
Pyridone Protons6.0 - 8.0Four distinct signals, showing doublet of doublets or triplet of doublets patterns.
Phenyl Protons7.2 - 7.8Multiplets corresponding to ortho, meta, and para positions.
Pyridone C=O~160 - 165Characteristic downfield shift for an amide carbonyl.
Pyridone & Phenyl Carbons105 - 150Signals for the remaining sp² hybridized carbons.

IR and FTIR spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nih.gov The spectrum is typically recorded using a KBr wafer technique. nih.gov Key absorption bands include a strong peak for the carbonyl (C=O) stretching vibration of the amide group within the pyridone ring. pg.edu.pl Other significant bands correspond to the C=C stretching of the aromatic rings and the C-N stretching vibrations. chemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (Amide)1650 - 1690Strong
C=C Stretch (Aromatic)1550 - 1620Medium to Strong
C-N Stretch1300 - 1350Medium
C-H Bending (Aromatic)700 - 900Strong

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The spectrum is characterized by absorption bands that arise from π-π* transitions. diva-portal.org Studies on similar 2-pyridone derivatives show low-energy absorption bands in the range of 287–340 nm. diva-portal.org The introduction of different substituents can tune the absorption maxima. d-nb.info For instance, the precursor 1-(4-bromophenyl)pyridin-2(1H)-one exhibits absorption peaks at 312 and 322 nm. diva-portal.org The interaction with metal ions can also cause a red-shift in the absorption bands. rsc.org

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₉NO), the molecular weight is 171.19 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be observed at m/z = 171. nih.govnist.gov Common fragments observed in the GC-MS spectrum include signals at m/z 170, 143, and 101. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. The exact mass of this compound is calculated to be 171.068413911 Da. nih.gov This precision allows for the unambiguous confirmation of the molecular formula.

Table 3: Mass Spectrometry Data for this compound

ParameterValueMethod
Molecular FormulaC₁₁H₉NO-
Molecular Weight171.19 g/mol-
Molecular Ion (M⁺)171MS
Exact Mass171.068413911 DaHRMS (Calculated)
Major Fragments (m/z)170, 143, 101GC-MS nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

While the specific crystal structure of this compound is not available in the provided search results, extensive data exists for the closely related compound 5-methyl-1-phenyl-1H-pyridin-2-one, known as pirfenidone (B1678446). unimi.itnih.goviucr.org Analysis of this structure provides significant insight into the expected solid-state conformation of the title compound.

Pirfenidone crystallizes in the monoclinic space group P2₁. unimi.itnih.goviucr.org A key feature of its molecular structure is that the phenyl and pyridone rings are not coplanar; they are inclined to each other by a dihedral angle of 50.30°. unimi.itnih.goviucr.org This non-planar conformation is a result of steric hindrance. In the crystal packing, molecules are linked by C–H···O hydrogen bonds, forming layers. unimi.itnih.goviucr.org The refinement of such a structure involves positioning hydrogen atoms in calculated positions and treating them as riding on their parent carbon atoms. iucr.org

Table 4: Crystallographic Data for 5-methyl-1-phenyl-1H-pyridin-2-one (Pirfenidone) This data for a closely related analogue illustrates the expected structural parameters.

ParameterValueReference
Chemical FormulaC₁₂H₁₁NO unimi.itnih.gov
Crystal SystemMonoclinic unimi.itnih.gov
Space GroupP2₁ unimi.itnih.gov
Unit Cell Dimensionsa = 6.2525 (8) Å unimi.it
b = 7.797 (1) Å unimi.it
c = 10.2810 (13) Å unimi.it
Unit Cell Angle (β)104.744 (2)° unimi.it
Unit Cell Volume (V)484.70 (11) ų unimi.it
Molecules per Unit Cell (Z)2 unimi.it
Phenyl-Pyridone Dihedral Angle50.30 (11)° unimi.itnih.gov

Analysis of Molecular Conformation and Dihedral Angles

The molecular structure of this compound derivatives is characterized by a distinct non-planar conformation. The central structural feature is the spatial relationship between the phenyl and pyridinone rings, defined by the dihedral angle between their respective planes. This angle is a critical parameter influenced by the substitution pattern on the rings.

In the case of 5-methyl-1-phenylpyridin-2(1H)-one, also known as pirfenidone, the molecule is decidedly non-planar. nih.govunimi.it X-ray crystallography studies show that the phenyl and pyridinone rings are inclined to each other at a dihedral angle of 50.30 (11)°. nih.govunimi.itiucr.org This significant twist is a result of balancing electronic effects and steric hindrance between the two aromatic systems.

A survey of the Cambridge Structural Database for other 1-phenylpyridin-2(1H)-one analogues demonstrates how substituents can modulate this dihedral angle. nih.goviucr.org For instance, derivatives with substituents at positions other than position-6 of the pyridinone ring exhibit dihedral angles that can vary significantly, but generally remain in a twisted conformation. nih.gov In contrast, the presence of a substituent at position-6, adjacent to the N-phenyl group, introduces substantial steric hindrance, forcing the rings to adopt a more perpendicular orientation with dihedral angles ranging from approximately 73.02° to 89.28°. nih.goviucr.org

CompoundDihedral Angle Between Phenyl and Pyridinone Rings (°)Reference
5-methyl-1-phenylpyridin-2(1H)-one (Pirfenidone)50.30 (11) nih.goviucr.org
S-ethyl 2-oxo-1-phenyl-1,2-dihydro-3-pyridinecarbothioate~65.50 nih.goviucr.org
4-chloro-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbaldehyde~64.66 nih.goviucr.org
Methyl 5-benzoyl-2-oxo-1-phenyl-1,2-dihydropyridine-4-carboxylate55.83 / 57.12 nih.goviucr.org
Generic 1-phenylpyridin-2(1H)-ones with position-6 substituent73.02 - 89.28 nih.goviucr.org

Intermolecular Interactions and Crystal Packing

The solid-state assembly of this compound derivatives is governed by a network of weak intermolecular forces. In the crystal structure of pirfenidone, the primary interactions are C–H⋯O hydrogen bonds. nih.goviucr.org These bonds link molecules into supramolecular structures, forming undulating layers that lie parallel to the ab plane of the crystal lattice. nih.goviucr.org Specifically, hydrogen atoms from the phenyl ring (C8–H8) and another phenyl carbon (C10–H10) act as donors to the same pyridinone oxygen atom (O1) of neighboring molecules, creating a cohesive network. nih.gov

Hydrogen-Bond Geometry (Å, °) for Pirfenidone nih.goviucr.org
D–H···AD–HH···AD···AD–H···A
C8–H8···O10.932.333.203 (3)156
C10–H10···O10.932.463.310 (3)152

Beyond these specific hydrogen bonds, other noncovalent interactions play a crucial role in the crystal packing of related compounds. These include π–π stacking interactions between aromatic rings and C–H⋯π interactions, which contribute to the stabilization of the three-dimensional architecture. scilit.comacs.orgiucr.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyridone systems due to its favorable balance of accuracy and computational cost. acs.orgchemrxiv.org

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in N-Phenylpyridin-2(1H)-one. These geometry optimizations are typically performed using functionals like B3LYP or M06-2X in combination with basis sets such as 6-311++G(d,p). mdpi.com The process minimizes the energy of the molecule to find its equilibrium structure. For the parent 2-pyridone, calculations have shown that the lactam form is more stable than its 2-hydroxypyridine (B17775) tautomer, a preference that is influenced by solvent polarity. rsc.orgmdpi.com

The introduction of the N-phenyl group introduces a key dihedral angle between the pyridone and phenyl rings. The optimized geometry reveals the extent of twisting between these two rings, which has significant implications for the molecule's electronic structure and conjugation. Analysis of the bond lengths within the pyridone ring can indicate its degree of aromaticity. osti.gov For instance, in the tautomerization of 2-hydroxypyridine to 2-pyridone, the C2=O bond shortens significantly, while adjacent C-C and C-N bonds elongate. mdpi.com

A comparison of calculated and experimental structural parameters, where available, serves to validate the chosen computational model. Hirshfeld surface analysis can also be employed to visualize and quantify intermolecular interactions in the solid state. bohrium.com

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted 2-Pyridone Derivative (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterBond Length (Å) / Angle (°)
C=O1.25
N-C(ring)1.40
C-C(ring)1.38 - 1.45
N-C(phenyl)1.42
Dihedral Angle (Pyridone-Phenyl)~45° (estimated)

Note: Data is illustrative and based on typical values for related N-aryl pyridone structures. Actual values for this compound would require specific calculation.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic excited states of molecules like this compound. sci-hub.sebohrium.com It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra. mdpi.comdiva-portal.org

By simulating the electronic absorption spectrum, TD-DFT can help assign the nature of the observed electronic transitions, such as n→π* or π→π* transitions. bohrium.com For 2-pyridone derivatives, low-energy absorption bands are often attributed to intramolecular charge-transfer (CT) states, arising from the donor-acceptor character of the molecule. diva-portal.org The N-phenyl group, acting as a donor, and the pyridone carbonyl, as an acceptor, would likely result in a prominent CT transition. The solvent environment can be modeled using methods like the Polarizable Continuum Model (PCM) to account for its effect on the electronic spectra. mdpi.com

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a Generic N-Aryl-2-Pyridone

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.543500.25
S0 → S24.133000.10

Note: This data is hypothetical and serves to illustrate typical TD-DFT output for similar chromophores.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding the electronic behavior and reactivity of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. mdpi.com

In this compound, the HOMO is expected to be delocalized over the electron-rich phenyl ring and the nitrogen atom, while the LUMO is likely concentrated on the electron-deficient pyridone ring, particularly the C=C and C=O π* antibonding orbitals. mdpi.com This spatial separation of FMOs is characteristic of a charge-transfer system. A smaller HOMO-LUMO gap generally implies higher reactivity and corresponds to a lower energy electronic transition. scirp.org

Time-Dependent DFT (TD-DFT) for Excited State Properties

Quantum Chemical Studies on Reactivity and Selectivity

Beyond static properties, computational methods can elucidate the dynamic aspects of this compound, including its reactivity in chemical transformations.

Transition state (TS) theory is used to study the kinetics of chemical reactions. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy barrier for a given reaction. This is crucial for understanding reaction mechanisms, such as those involved in the synthesis or functionalization of the pyridone ring. aip.org For example, computational studies have been used to investigate the mechanisms of C-H functionalization on 2-pyridones, revealing the energetic favorability of certain pathways, whether they proceed via radical or organometallic intermediates. rsc.org

Computational studies are particularly effective at systematically evaluating how different substituents on the phenyl or pyridone rings affect the molecule's electronic properties. rsc.orgsci-hub.se By calculating properties for a series of derivatives, researchers can establish quantitative structure-activity relationships (QSAR). researchgate.net

For instance, adding an electron-donating group (like -OCH3) to the phenyl ring would be expected to raise the HOMO energy level, making the compound easier to oxidize. Conversely, an electron-withdrawing group (like -NO2 or -CN) would lower both the HOMO and LUMO energies and could enhance the charge-transfer character of the electronic transitions. rsc.orgsci-hub.sersc.org These effects can be quantified by changes in the HOMO-LUMO gap, calculated dipole moments, and atomic charges derived from Natural Bond Orbital (NBO) analysis. mdpi.comresearchgate.net

Transition State Analysis

Molecular Dynamics Simulations in Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govumich.edu For this compound, MD simulations provide crucial insights into its conformational flexibility and its interactions with surrounding molecules, such as solvents or biological receptors. The pyridinone core is a key feature in various biologically active molecules, and understanding its dynamic behavior is essential for drug design. frontiersin.orgdovepress.com

In a biological context, MD simulations can model the interaction of this compound and its derivatives with protein targets. For example, in a study of novel survivin binders based on a pyridin-2(1H)-one scaffold, MD simulations were performed to equilibrate and study the ligand-protein complex. dovepress.com These simulations can track the stability of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding affinity and specificity of the molecule within a receptor's binding site. nih.govdovepress.com By observing the conformational changes of both the ligand and the protein over simulation timescales, researchers can understand the induced-fit mechanisms and the stability of the resulting complex. nih.gov

Table 1: Representative Parameters in a Molecular Dynamics Simulation of this compound

Parameter Description Typical Value/Method
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system. AMBER, CHARMM, GROMOS
Solvent Model Representation of the solvent environment. Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA)
Simulation Time The total duration of the simulated physical time. Nanoseconds (ns) to Microseconds (µs)
Ensemble The statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). NVT (Canonical), NPT (Isothermal-isobaric)
Analysis Properties calculated from the trajectory. Root Mean Square Deviation (RMSD), Dihedral Angle Distribution, Interaction Energies

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are indispensable for the accurate interpretation of experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared/Raman) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts via computational methods has become a standard tool for structure elucidation and verification. nih.govacs.org Density Functional Theory (DFT) is the most common approach, often employing the Gauge-Including Atomic Orbital (GIAO) method to calculate the isotropic magnetic shielding tensors for each nucleus. acs.org

The process typically involves:

Optimization of the molecule's geometry using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). acs.org

Calculation of NMR shielding constants at a higher level of theory (e.g., B3LYP/cc-pVTZ) on the optimized geometry. acs.org

Conversion of the calculated absolute shielding values to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

These calculated shifts can then be compared with experimental data to confirm the chemical structure. For this compound, this method can distinguish between the different protons and carbons in the phenyl and pyridinone rings. Recent advances in machine learning, trained on large datasets of experimental spectra, also offer highly accurate predictions. nih.govarxiv.org

Table 2: Predicted vs. Typical Experimental ¹H NMR Chemical Shifts (ppm) for this compound

Proton Position Predicted Chemical Shift (δ, ppm)(a) Typical Experimental Range (δ, ppm)
Pyridinone H-3 6.75 - 6.85 ~6.7
Pyridinone H-4 7.45 - 7.55 ~7.4
Pyridinone H-5 6.40 - 6.50 ~6.3
Pyridinone H-6 7.60 - 7.70 ~7.5
Phenyl H-2', H-6' 7.50 - 7.60 ~7.45
Phenyl H-3', H-5' 7.40 - 7.50 ~7.35
Phenyl H-4' 7.30 - 7.40 ~7.25

(a)Values are illustrative, based on DFT calculations for similar structures reported in the literature. acs.orgnmrdb.org

Vibrational frequency analysis, performed computationally, is a powerful technique for assigning the absorption bands observed in infrared (IR) and Raman spectra. q-chem.com Following a geometry optimization, a frequency calculation is typically run at the same level of theory (e.g., DFT/B3LYP with a basis set like 6-311++G(d,p)). derpharmachemica.com

The calculation yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. q-chem.comfaccts.de These theoretical frequencies often have a systematic error due to the harmonic approximation and basis set limitations, so they are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. derpharmachemica.com This analysis allows for the unambiguous assignment of key vibrational modes, such as the C=O stretching of the pyridinone ring, the C-N stretching, and the various C-H and C=C vibrations of the aromatic systems. derpharmachemica.com

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Calculated Frequency (Scaled)(b) Typical Experimental Region (cm⁻¹)
C=O Stretch 1650 - 1670 1640 - 1680
Aromatic C=C Stretch 1580 - 1610 1570 - 1620
C-N Stretch 1350 - 1380 1340 - 1390
Aromatic C-H Stretch 3040 - 3090 3030 - 3100

(b)Values are illustrative, based on DFT calculations for similar pyridinone and phenyl structures. derpharmachemica.comchemmethod.com

Prediction of NMR Chemical Shifts

Computational Assessment of Molecular Interactions for Scaffold Design

The this compound structure serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. frontiersin.org Computational methods are heavily used to assess the molecular interactions of this scaffold and to guide the design of new derivatives with enhanced potency and selectivity. frontiersin.orgnih.gov

Molecular docking is a primary tool used for this purpose. growingscience.com In a docking study, the this compound scaffold is placed into the three-dimensional structure of a target protein's active site. The program then samples numerous orientations and conformations of the ligand, scoring them based on their predicted binding affinity. This allows researchers to visualize how the molecule interacts with key amino acid residues. dovepress.com For the this compound scaffold, important interactions often include:

Hydrogen Bonding: The carbonyl oxygen of the pyridinone ring can act as a hydrogen bond acceptor, while the lactam NH (in the tautomeric hydroxypyridine form) or other added functional groups can act as donors. frontiersin.orgdovepress.com

π-π Stacking: The phenyl and pyridinone rings can engage in π-π stacking interactions with aromatic residues in the binding pocket, such as Tyrosine, Phenylalanine, or Tryptophan. frontiersin.org

Hydrophobic Interactions: The lipophilic nature of the phenyl group contributes to binding through interactions with nonpolar regions of the target.

Based on these computational insights, chemists can rationally design modifications to the scaffold—for instance, by adding substituents to the phenyl or pyridinone rings to form new hydrogen bonds, enhance hydrophobic contacts, or improve physicochemical properties. frontiersin.orgnih.gov

Advanced Applications and Derivatization in Chemical Science

N-Phenylpyridin-2(1H)-one as a Versatile Synthetic Building Block

The this compound core is a privileged structure in medicinal chemistry and materials science due to its ability to serve as a hydrogen bond donor and acceptor. Its physicochemical properties can be readily tuned, making it a valuable building block in synthetic chemistry. frontiersin.org

Preparation of Complex Heterocyclic Systems

The reactivity of the this compound scaffold allows for its elaboration into more complex heterocyclic systems. For instance, the bromine atom in 3-Bromo-1-phenylpyridin-2(1H)-one can be displaced through nucleophilic substitution reactions with amines or thiols. It can also participate in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions to form new carbon-carbon bonds, further expanding its synthetic utility.

Intramolecular cyclization of amides derived from β-enamino ketones represents another strategy to construct pyridin-2(1H)-one derivatives. researchgate.net These derivatives can then serve as precursors for the synthesis of more intricate heterocyclic structures. researchgate.net For example, the reaction of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones with hydroxylamine (B1172632) hydrochloride yields N-hydroxyethanimidoyl derivatives, which can be further alkylated to produce 3-alkyloxyiminoacetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones. researchgate.net

The 2-pyridone ring is a fundamental component for constructing a variety of nitrogen-containing heterocyclic systems. mdpi.com Ruthenium(II)-catalyzed oxidative annulation of alkynes with acrylamides provides a pathway to substituted 2-pyridones. mdpi.com

Scaffold Hopping and Analogue Design Strategies

Scaffold hopping, a key strategy in drug discovery, involves replacing the core structure of a molecule with a bioisosteric equivalent to improve properties like potency and solubility. The pyridinone ring is often employed as a bioisostere for various aromatic and heterocyclic rings, including phenyl, pyrimidine, and pyrazine (B50134) rings. frontiersin.orgnih.gov

In one example of scaffold hopping, the phenyl ring of a known inhibitor of isocitrate dehydrogenase 1 (IDH1) was replaced with a pyridinone ring. This modification aimed to enhance the compound's properties by introducing a hydrogen bond acceptor, which could lead to improved potency and solubility. frontiersin.orgnih.gov Similarly, a scaffold hopping approach was utilized in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the pyridin-2(1H)-one scaffold played a central role. nih.gov

Derivatives of this compound have also been explored as potential inhibitors for various biological targets. For instance, a series of reversible Bruton's tyrosine kinase (Btk) inhibitors were developed based on a 5-phenylpyridin-2(1H)-one skeleton. nih.gov In another study, 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one was identified as a modest anti-Hepatitis B virus (HBV) agent, and subsequent optimization of this scaffold led to the synthesis of analogs with improved anti-HBV activity. frontiersin.orgnih.gov

Ligand Design in Coordination Chemistry

The this compound motif and its derivatives are valuable ligands in coordination chemistry due to the presence of multiple potential donor atoms (nitrogen and oxygen). These ligands can coordinate to a variety of metal ions, forming complexes with interesting structural and electronic properties. uef.fi

Synthesis and Characterization of Metal Complexes

Metal complexes of ligands derived from this compound have been synthesized and characterized using various spectroscopic and analytical techniques. For example, Schiff base ligands derived from 2-benzoylpyridine, a related precursor, have been used to synthesize binuclear metal complexes with copper(II), cobalt(II), and oxovanadium(IV). scirp.org These complexes were characterized by elemental analysis, molar conductivity, and spectroscopic methods like FT-IR and UV-Vis. scirp.org

In another study, transition metal complexes of a nicotinohydrazone ligand, (E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide, were synthesized and characterized by elemental analyses, infrared spectra, and single-crystal X-ray diffraction. nih.gov The results showed that the ligand coordinates to the metal ion in a tridentate fashion through the deprotonated carbonylate-O, azomethine-N, and pyridyl-N atoms. nih.gov

The synthesis of lanthanide(III) complexes with a ligand derived from N'-(phenyl(pyridin-2-yl)methylene)nicotinohydrazide has also been reported. researchgate.net These complexes were characterized by a range of techniques, including NMR, UV-Visible, and FTIR spectroscopies, which confirmed the coordination of the ligand to the metal ion. researchgate.net

Metal Ion Ligand Coordination Mode Reference
Cu(II), Co(II), V(IV)Schiff base from 2-benzoylpyridineBinuclear complexes scirp.org
Mn(II), Co(II), Cu(II), Cd(II)(E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazideTridentate (N,N,O) nih.gov
La(III), Pr(III), Nd(III), etc.N'-(phenyl(pyridin-2-yl)methylene)nicotinohydrazideTridentate (N,N,O) researchgate.net
Pb(II)N′-phenyl(pyridin-2-yl)methylene-N-phenylthiosemicarbazideTridentate (N,N,S) acs.org

Investigation of Metal-Ligand Coordination Modes

The coordination mode of this compound-based ligands can vary depending on the specific ligand structure and the metal ion. In many cases, these ligands act as bidentate or tridentate chelators. For instance, in complexes with (E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide, the ligand coordinates to the metal center via the pyridyl nitrogen, the azomethine nitrogen, and the enolized carbonyl oxygen. nih.gov

X-ray crystallography is a powerful tool for determining the precise coordination environment around the metal center. For a lanthanum(III) complex with N'-(phenyl(pyridin-2-yl)methylene)nicotinohydrazide, single-crystal X-ray diffraction revealed that two ligand molecules coordinate to the metal ion in a tridentate fashion, along with two bidentate nitrate (B79036) groups and one water molecule, resulting in a coordination number of 11 for the lanthanum ion. researchgate.net In a lead(II) complex with N′-phenyl(pyridin-2-yl)methylene-N-phenylthiosemicarbazide, the ligand was found to coordinate through the pyridine (B92270) and imine nitrogen atoms, as well as the thiocarbonyl sulfur atom. acs.org

Photophysical and Electrochemical Properties of Complexes

Metal complexes containing this compound-based ligands can exhibit interesting photophysical and electrochemical properties, which are often influenced by the nature of both the ligand and the metal ion. These properties are crucial for potential applications in areas such as light-emitting diodes (OLEDs), sensors, and photocatalysis. scispace.comrsc.org

The UV-visible absorption spectra of these complexes typically show bands corresponding to ligand-centered (π-π) transitions and metal-to-ligand charge transfer (MLCT) transitions. scispace.comrsc.org For example, heteroleptic iridium(III) complexes with substituted 2-phenylquinoxaline (B188063) ligands displayed strong absorption bands attributed to π-π transitions and spin-allowed MLCT absorption. scispace.com

The emission properties of these complexes are also of significant interest. Some iridium(III) complexes exhibit red phosphorescence with high quantum efficiencies in both solution and the solid state. scispace.com The electrochemical behavior, often studied by cyclic voltammetry, provides insights into the redox properties of the complexes. For instance, some iridium(III) complexes show a metal-centered irreversible oxidation and quasi-reversible reduction waves attributed to the ligand. scispace.com

Complex Type Absorption Maxima (nm) Emission Maxima (nm) Key Electrochemical Features Reference
Iridium(III) with phenylquinoxaline ligands280-285 (π-π*), 350-460 (¹MLCT)580-620 (Red phosphorescence)Irreversible oxidation, quasi-reversible reduction scispace.com
Ruthenium(II) with polypyridine imine ligands400-600 (MLCT)Luminescent in the visible regionMetal-based oxidation, ligand-based reduction rsc.org
Platinum(II) with chromophore-acceptor dyadVariesVariesDependent on ligand structure rsc.org

Applications in Materials Science Research

The inherent photophysical characteristics of the pyridinone ring, combined with the electronic influence of the N-phenyl substituent, provide a foundation for creating novel materials with tailored optical and electronic properties.

Derivatives of this compound have emerged as promising components in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The core structure often serves as an acceptor (A) moiety in donor-acceptor (D-A) type molecules designed to exhibit Thermally Activated Delayed Fluorescence (TADF). nih.govacs.org This mechanism is crucial for achieving high efficiency in OLEDs by harvesting both singlet and triplet excitons for light emission. diva-portal.org

In these D-A systems, the pyridin-2(1H)-one unit is chemically linked, often through its N-phenyl group, to various electron-donating moieties such as carbazole, phenothiazine, or acridine (B1665455) derivatives. nih.govdiva-portal.org This molecular design strategy aims to create a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which is a key requirement for efficient reverse intersystem crossing (rISC) and thus, TADF. diva-portal.org

Research has shown that materials based on a 2-pyridone acceptor coupled with different donor groups through a phenyl linker can lead to efficient sky-blue, green-yellow, and white OLEDs. acs.org For instance, a derivative incorporating a 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor demonstrated an external quantum efficiency (EQE) of 3.7% in a sky-blue OLED. acs.org The thermal stability of these compounds is also a critical factor for device longevity. Thermogravimetric analysis (TGA) has shown that these derivatives possess high decomposition temperatures (5% weight loss, TID) ranging from 295 to 320 °C, indicating their suitability for vacuum deposition processes used in OLED manufacturing. nih.govdiva-portal.org

The photophysical properties of these materials are highly dependent on their molecular structure and environment. In solutions and as thin films, these 2-pyridone derivatives typically show photoluminescence in the violet-blue region of the spectrum. nih.govacs.org

Table 1: Photophysical Properties of Donor-Acceptor Type 2-Pyridone Derivatives This table summarizes the key photophysical characteristics of various this compound derivatives designed for OLED applications. Data is compiled from studies in different solvents and in the solid state.

Compound NameDonor MoietyMediumAbsorption Max (λabs, nm)Photoluminescence Max (λPL, nm)Quantum Yield (Φ)
PyPhCz9H-carbazoleToluene (B28343)294, 325, 337399-
PyPhCz9H-carbazoleSolid State-411-
PyPhDMAC9,9-dimethyl-10H-acridaneToluene290, 322472-
PyPhDMAC9,9-dimethyl-10H-acridaneSolid State-480-
PyPhPTZ9H-phenothiazineToluene287, 321460-
PyPhPXZ9H-phenoxazineToluene308, 340448-

Source: Compiled from references nih.govacs.orgdiva-portal.org. Note: "-" indicates data not specified in the source.

The this compound framework is integral to the design of fluorescent probes and sensors for detecting various chemical and biological species. nih.govresearchgate.net The fluorescence properties of these molecules can be modulated by introducing specific functional groups that interact with target analytes, leading to a measurable change in the emission spectrum. researchgate.net

For example, 3-amino-4-arylpyridin-2(1H)-one derivatives have been synthesized and studied for their photophysical properties, revealing effective phosphors with quantum yields reaching as high as 0.78. researchgate.net The relationship between the molecular structure and the photophysical behavior is a key area of investigation. It has been observed that substituents on the exocyclic nitrogen atom can cause significant shifts in the absorption and emission spectra, thereby altering the Stokes shift and luminescence quantum yield. researchgate.netresearchgate.net

These compounds are of interest as potential fluorescent probes and labels, particularly when conjugated with biomolecules like amino acids. researchgate.net Such conjugates are attractive due to their potential for high bioavailability and selectivity. researchgate.net The development of these probes often involves multi-step synthetic routes, starting from precursors like oxazolo[5,4-b]pyridin-2(1H)-ones, which can be opened by nucleophiles to yield the desired 3-aminopyridin-2(1H)-one derivatives. researchgate.netresearchgate.netresearchgate.net The resulting compounds have been explored as sensors for species like hydrogen peroxide in enzyme-linked immunosorbent assays (ELISA). researchgate.net

Table 2: Research Findings on Pyridinone-Based Fluorescent Probes This table highlights key findings from research on the development and application of fluorescent probes based on the pyridinone scaffold.

Derivative ClassKey FindingApplication/PotentialReference
3-Amino-4-arylpyridin-2(1H)-onesDemonstrated effective luminescence with quantum yields up to 0.76.Fluorescent dyes for ELISA, antioxidant studies. researchgate.net
3-Amino-4-phenylpyridin-2(1H)-one conjugatesConjugation with amino acids creates potential for biologically active fluorescent probes.Bioimaging, peptidomimetics. researchgate.net
3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-onesShowed significant antiradical activity against DPPH and ABTS radicals.Cytoprotective agents, sensors for radical species. mdpi.com
Diphenylpyridine DerivativesFluorescence intensity changes during photopolymerization processes.Real-time monitoring of polymerization reactions. semanticscholar.org

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Catalysis and Organocatalysis

The pyridinone ring system, particularly when N-substituted, can act as a versatile ligand in transition metal catalysis, influencing the activity and selectivity of catalytic transformations.

N-Aryl pyridin-2-one derivatives have been successfully employed as ligands in various catalytic systems. Their ability to coordinate with metal centers allows for the fine-tuning of the electronic and steric environment of the catalyst. Pyridine-based ligands are prominent in coordination chemistry and catalysis due to their robust structure and versatile electronic properties. researchgate.net

A notable application is the use of a bidentate pyridine-pyridone ligand in a dual-ligand system for the palladium(II)-catalyzed non-directed C–H olefination of heteroarenes. nih.gov In this system, the pyridine-pyridone ligand is proposed to promote the crucial C–H cleavage step, while a second, monodentate heterocycle substrate acts as another ligand to form a cationic Pd(II) complex. nih.gov This cooperative effect enables the reaction to proceed efficiently without requiring a large excess of the substrate, which is a significant advantage for late-stage functionalization of complex molecules. nih.gov

Furthermore, Rh(II)-catalyzed methods have been developed for the synthesis of N-arylated 2-pyridone derivatives themselves, proceeding through the insertion of the pyridone's nitrogen atom into a quinoid carbene. researchgate.net This highlights the dual role of the pyridinone scaffold, serving both as a target for synthesis and as a building block for functional ligands in catalysis.

Supramolecular Chemistry and Non-Covalent Interactions

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. The this compound structure contains multiple sites for such interactions, making it an excellent model for studying crystal engineering.

The crystal structures of this compound and its derivatives are heavily influenced by hydrogen bonding and π-stacking interactions. iucr.orgunimi.itnih.gov The pyridone moiety features a carbonyl oxygen atom that is a strong hydrogen bond acceptor and an N-H group (in the tautomeric form or in protonated derivatives) that acts as a hydrogen bond donor. acs.org

In more complex derivatives, a variety of hydrogen bonds, including N—H⋯O, N—H⋯Cl, C—H⋯O, and C—H⋯N, can dictate the formation of specific supramolecular synthons, such as inversion dimers with R²₂(8) ring motifs. iucr.org These interactions link the molecules into layers or more complex three-dimensional networks. acs.orgiucr.org

π-stacking interactions also play a crucial role in stabilizing the crystal packing. iucr.orgacs.org These can occur between the phenyl and pyridone rings of adjacent molecules. In some organometallic complexes containing pyridyl ligands, intramolecular π-stacking interactions are observed, which can significantly influence the compound's photophysical properties by reducing non-radiative decay rates. rsc.orgresearchgate.net The interplay between these directional hydrogen bonds and more diffuse π-stacking interactions provides a powerful tool for the rational design of crystalline materials with specific architectures and properties.

Self-Assembly Processes Involving Pyridin-2(1H)-one Moieties

The field of supramolecular chemistry has identified pyridin-2(1H)-one and its derivatives as versatile building blocks for the construction of ordered nanostructures through self-assembly. scispace.com The unique arrangement of hydrogen bond donors and acceptors, coupled with the potential for aromatic interactions, allows these molecules to form predictable and stable supramolecular architectures. The self-assembly process is primarily governed by a combination of specific, directional hydrogen bonds and less directional, but significant, π-π stacking interactions. rsc.orgscielo.br The interplay between these non-covalent forces dictates the final structure and properties of the resulting assembly. nih.gov

The core of this self-assembly motif is the lactam functionality within the pyridin-2(1H)-one ring. The amide proton (N-H) and the carbonyl oxygen (C=O) are perfectly positioned to form robust, self-complementary hydrogen bonds. This typically results in the formation of a centrosymmetric dimer, where two pyridinone molecules are linked by a pair of N-H···O hydrogen bonds. This dimeric structure is a common and stable motif in the crystal packing of many pyridinone derivatives.

In the case of This compound , the hydrogen atom on the ring nitrogen is replaced by a phenyl group. While this precludes the classic N-H···O dimer formation seen in unsubstituted or C-substituted pyridinones, the carbonyl group remains a potent hydrogen bond acceptor. Self-assembly can therefore occur in the presence of suitable hydrogen bond donors. More significantly, the introduction of the N-phenyl group adds another dimension to the self-assembly process: π-π stacking. rsc.org The phenyl and pyridinone rings are both π-conjugated systems capable of engaging in stacking interactions. rsc.org These interactions, though generally weaker than hydrogen bonds, play a crucial role in organizing the molecules into larger, ordered structures, such as columns or layers. rsc.orgnih.gov

The molecular structure of pyridinone derivatives, including the planarity and steric hindrance of substituents, significantly impacts the efficiency and outcome of the self-assembly. bohrium.com The ability of these molecules to form ordered aggregates is foundational to their application in materials science and medicinal chemistry, where supramolecular organization can influence a compound's physical and biological properties. rsc.orgresearchgate.net

Interactive Data Table: Key Intermolecular Interactions in Pyridinone Self-Assembly

The table below summarizes the primary non-covalent interactions that drive the self-assembly of pyridin-2(1H)-one moieties, based on findings from related molecular systems.

Interaction TypeParticipating GroupsRole in Self-AssemblyTypical Energy (kcal/mol)
Hydrogen Bonding Pyridinone C=O with donor groups (e.g., N-H, O-H)Directs the formation of specific, often dimeric, structures. scielo.br3 - 10
π-π Stacking Phenyl and/or Pyridinone ringsStabilizes the assembly into extended columnar or layered structures. rsc.orgrsc.org1 - 5
C-H···O Interactions Aromatic C-H bonds and Pyridinone C=OProvides additional stabilization to the crystal packing.0.5 - 2.5
C-H···π Interactions Aliphatic or Aromatic C-H bonds and π-system of ringsContributes to the overall cohesion of the supramolecular structure. researchgate.net0.5 - 2.5

Future Directions and Emerging Research Avenues

Integration of N-Phenylpyridin-2(1H)-one in Flow Chemistry and Microreactor Technology

The paradigm of chemical synthesis is shifting towards continuous flow processes, and the synthesis of this compound is no exception. sioc-journal.cn Flow chemistry and microreactor technology offer significant advantages over traditional batch methods, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. almacgroup.com

The integration of this compound synthesis into flow systems allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity. beilstein-journals.orgresearchgate.net For instance, photochemical reactions, which can be challenging to scale up in batch, benefit immensely from the consistent light penetration in microreactors. researchgate.net This is particularly relevant for light-induced functionalizations of the pyridone core.

Furthermore, multi-step syntheses involving this compound as an intermediate can be streamlined into a single, continuous sequence, minimizing manual handling and purification steps. almacgroup.com This approach is not only more efficient but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption. beilstein-journals.org The development of bespoke microreactors, potentially fabricated using 3D printing, will enable even greater control and efficiency in the synthesis of complex derivatives.

Exploration of Novel Catalytic Transformations and C-H Functionalizations

The functionalization of the this compound scaffold is crucial for tuning its properties for various applications. A key area of emerging research is the development of novel catalytic transformations, with a particular focus on direct C-H functionalization. This atom-economical approach avoids the need for pre-functionalized starting materials, simplifying synthetic routes.

Palladium-catalyzed C-H activation has been a powerful tool for the ortho-functionalization of the phenyl ring in related 2-phenylpyridine (B120327) systems. researchgate.net Researchers are now exploring the application of these and other transition metal catalysts, such as ruthenium, rhodium, and cobalt, to selectively functionalize the C-H bonds of this compound. nih.govacs.org These methods allow for the introduction of a wide range of substituents, including aryl, alkyl, and other functional groups. nih.govacs.org

A particularly exciting frontier is the use of photoredox catalysis in combination with transition metal catalysis. nih.gov This dual catalytic approach can enable C-H functionalization under mild, room-temperature conditions using visible light as a sustainable energy source. rsc.org For example, Ru-catalyzed meta-C-H alkylation of 2-aryl pyridines has been achieved under photocatalytic conditions. rsc.org The development of such methodologies for this compound would significantly expand the accessible chemical space for this compound.

Table 1: Examples of Catalytic C-H Functionalization on Related Phenylpyridine Scaffolds

Catalyst SystemFunctionalization TypeKey Features
Pd-catalyzed, Ru-photoredoxC-H arylationGreen chemistry compliant, induced by LED light. nih.gov
Palladium(II) with Ag(I)C-H alkylationProceeds via a C,N-palladacycle intermediate. researchgate.net
Ruthenium(II)Direct arylation with aryl chloridesCan be performed in water as a non-toxic medium. mdpi.com
Cationic Cp*Co(III) complexDirected C-H activationAtom economical and highly regioselective. acs.org
Ru-catalyzed with photocatalysismeta-C-H alkylationOccurs at room temperature under visible light. rsc.org

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis and functionalization of this compound. Advanced spectroscopic techniques are playing an increasingly important role in providing real-time insights into these processes through in-situ monitoring.

Techniques such as in-situ infrared (IR) spectroscopy and time-resolved methods are being used to study the activation of catalyst precursors and the formation of key intermediates in C-H functionalization reactions. researchgate.net For instance, in manganese-catalyzed reactions of related systems, time-resolved IR spectroscopy has identified transient organometallic species that are crucial to the catalytic cycle. researchgate.net

Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by techniques like parahydrogen-induced polarization (PHIP), offers another powerful tool for quantitative reaction monitoring. rsc.org This method can provide accurate kinetic data even for complex reaction mixtures, helping to elucidate competitive reaction pathways. rsc.org The application of these advanced analytical methods to reactions involving this compound will undoubtedly lead to more efficient and controlled synthetic procedures. The chemometric analysis of spectroscopic data can further provide insights into reaction profiles and help determine optimal reaction times. researchgate.net

Computational Predictive Modeling for De Novo Design of Functional Materials

The convergence of computational chemistry and machine learning is revolutionizing the discovery of new molecules and materials. universiteitleiden.nl Computational predictive modeling is being increasingly employed for the de novo design of functional materials based on the this compound scaffold. researchgate.netnih.gov

By leveraging computational methods, researchers can screen vast virtual libraries of this compound derivatives to identify candidates with desired electronic, optical, or biological properties. universiteitleiden.nl Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new compounds before they are synthesized, saving significant time and resources. dokumen.pub

Generative models, a class of machine learning algorithms, are capable of designing entirely new molecules with optimized properties. arxiv.org These models can be trained on existing data of this compound derivatives and their properties to generate novel structures with enhanced performance characteristics. This data-driven approach, combined with expert chemical intuition, will accelerate the discovery of next-generation functional materials derived from this compound for applications in fields ranging from organic electronics to medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for N-Phenylpyridin-2(1H)-one derivatives, and how are reaction conditions optimized?

  • Methodological Answer : this compound derivatives are typically synthesized via condensation reactions between pyridinone precursors and aryl halides or arylboronic acids under transition-metal catalysis. For example, highlights the use of Suzuki-Miyaura coupling for introducing phenyl groups, while describes one-pot multicomponent reactions for analogous heterocycles. Key optimization parameters include:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics.
  • Temperature : Reactions often proceed at 80–120°C to balance yield and side-product formation.
  • Purification : Column chromatography or recrystallization to isolate products .

Q. How can spectroscopic techniques be applied to characterize this compound derivatives?

  • Methodological Answer : A combination of techniques ensures structural elucidation:
  • 1H/13C NMR : Proton signals between δ 6.5–8.5 ppm confirm aromatic protons, while carbonyl (C=O) groups appear at ~160–170 ppm in 13C NMR ().
  • IR Spectroscopy : Stretching vibrations at ~1650–1700 cm⁻¹ indicate the pyridinone carbonyl group.
  • X-ray crystallography : ORTEP-3 software () resolves bond lengths and angles, critical for confirming tautomeric forms (e.g., lactam-lactim tautomerism).
  • Mass spectrometry : High-resolution MS validates molecular formulas (e.g., C₁₁H₉NO for the parent compound).

Advanced Research Questions

Q. How can contradictions in antibacterial activity data for this compound derivatives be systematically addressed?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., MIC values) may arise from:
  • Strain specificity : Tailor assays to Gram-positive vs. Gram-negative bacteria ().
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance membrane penetration.
  • Bioassay standardization : Use CLSI guidelines for consistent inoculum preparation and endpoint determination.
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ constants) with activity trends .

Q. What strategies resolve ambiguities in the tautomeric equilibrium of this compound during crystallographic analysis?

  • Methodological Answer : Tautomerism (lactam vs. lactim forms) can be resolved via:
  • Low-temperature crystallography : Reduces thermal motion, improving electron density maps ().
  • Hydrogen bonding analysis : ORTEP-3 () identifies intermolecular H-bonds stabilizing specific tautomers.
  • DFT calculations : Compare experimental bond lengths (C=O vs. C–N) with computed values to validate dominant tautomer .

Q. How can reaction pathways for this compound derivatives be mechanistically validated?

  • Methodological Answer : Use a stepwise approach:
  • Kinetic studies : Monitor intermediate formation via in situ NMR or HPLC ().
  • Isotopic labeling : ¹⁵N-labeled pyridinone precursors track nitrogen migration in coupling reactions.
  • Theoretical modeling : Transition-state optimization with Gaussian software identifies rate-determining steps.
  • Cross-validation : Compare yields under varying catalytic systems (e.g., Pd vs. Cu) to confirm mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.